molecular formula C16H18N6O B7152822 (1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone

(1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone

Cat. No.: B7152822
M. Wt: 310.35 g/mol
InChI Key: XWIDXSGOEKTQFG-UHFFFAOYSA-N
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Description

(1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a benzotriazole ring, an imidazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Ring: Starting with an appropriate aromatic precursor, the benzotriazole ring is formed through a cyclization reaction.

    Formation of the Imidazole Ring: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia or an amine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The three rings are then coupled together using suitable linking reagents and conditions, such as using a base and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, (1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone can be used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds containing the benzotriazole ring, such as 1H-benzotriazole.

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histamine.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as nicotine.

Uniqueness

What sets (1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone apart is the combination of these three distinct rings in a single molecule, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(1-methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-20-8-6-17-15(20)12-5-7-22(10-12)16(23)11-3-4-14-13(9-11)18-19-21(14)2/h3-4,6,8-9,12H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIDXSGOEKTQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(C2)C(=O)C3=CC4=C(C=C3)N(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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